molecular formula C13H16N2O B7863764 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Cat. No.: B7863764
M. Wt: 216.28 g/mol
InChI Key: MWQNRBKPYJFEES-UHFFFAOYSA-N
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Description

4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is a nitrile-containing aromatic compound featuring a cyclopropylamine-ethanol moiety at the para position of the benzene ring. The compound has been listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued, suggesting challenges in synthesis, stability, or market demand . Its structural uniqueness lies in the juxtaposition of a strained cyclopropane ring and a flexible hydroxyethyl side chain, which may influence its reactivity and interactions in chemical or biological systems.

Properties

IUPAC Name

4-[[cyclopropyl(2-hydroxyethyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-11-1-3-12(4-2-11)10-15(7-8-16)13-5-6-13/h1-4,13,16H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQNRBKPYJFEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile typically involves multiple steps, starting with the preparation of the cyclopropyl group and the benzonitrile moiety. One common method involves the reaction of cyclopropylamine with 4-formylbenzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as aldehydes and carboxylic acids, reduced amines, and substituted benzonitrile derivatives .

Scientific Research Applications

The compound 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile , with CAS number 1314892-97-1, is a chemical compound that has garnered attention in various scientific research fields. This article explores its applications, focusing on its potential in medicinal chemistry, pharmacology, and other relevant areas.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacological compounds. Its applications include:

  • Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant effects. The presence of the cyclopropyl group may enhance the interaction with neurotransmitter systems, particularly serotonin receptors.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, making it a candidate for further exploration in treating conditions like arthritis.

Pharmacology

The pharmacological profile of this compound is under investigation, focusing on:

  • Receptor Binding Studies : Initial assays have shown that this compound interacts with various neurotransmitter receptors, including serotonin and norepinephrine receptors, which are crucial in mood regulation.
  • Bioavailability and Metabolism : Understanding the pharmacokinetics of this compound is essential for assessing its viability as a drug candidate. Studies are ongoing to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, leading to the development of novel compounds with potentially enhanced biological activities.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored various derivatives of benzonitrile compounds for their antidepressant properties. The findings suggested that modifications similar to those found in this compound could lead to significant improvements in efficacy against depression models in vivo.

Case Study 2: Anti-inflammatory Research

Research conducted at a leading pharmaceutical institute evaluated the anti-inflammatory effects of structurally related compounds. Results indicated that compounds featuring hydroxyethylamine functionalities exhibited reduced inflammatory markers in animal models, suggesting potential applications for this compound in inflammatory disease treatment.

Mechanism of Action

The mechanism of action of 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl group and the benzonitrile moiety play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

  • 2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (): This isomer differs in the substitution position (ortho vs. para). The para substitution in the target compound likely enhances steric accessibility for intermolecular interactions compared to the ortho analog, which may experience steric hindrance between the bulky substituent and the nitrile group .
  • 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile (CAS: 1353955-19-7, ): Replacing the cyclopropyl-hydroxyethyl group with an imidazolidinone moiety introduces hydrogen-bonding capabilities and increased polarity. This substitution could improve aqueous solubility but reduce membrane permeability compared to the target compound .

Halogenated and Chlorinated Analogs

  • 4-Chloro-2-[[(4-chlorophenyl)-cyclopropylmethyl]amino]benzonitrile (AGN-PC-06UL6I, ): The addition of chlorine atoms increases lipophilicity (ClogP ~3.5 estimated) and may enhance target binding in hydrophobic pockets.
  • 4-Chloro-2-[(2-methyl-1-phenylpropyl)amino]benzonitrile (AGN-PC-06UL77, ): This analog substitutes the cyclopropyl group with a bulkier phenylpropyl chain, which could hinder rotational freedom and reduce metabolic stability compared to the target compound’s compact cyclopropane ring .

Amine-Functionalized Derivatives

  • 4-[1-({2-[(Dimethylamino)methyl]-2-methylpropyl}amino)ethyl]benzonitrile (): The tertiary dimethylamino group increases basicity (predicted pKa ~8.5) compared to the secondary amine in the target compound. The branched alkyl chain may enhance steric shielding, affecting binding kinetics .

Pyrido-Pyrimidinone Hybrids (–2)

Compounds like 4-((Methyl(3-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)propyl)amino)methyl)benzonitrile (compound 59, ) incorporate fused pyrimidinone rings. These structures exhibit higher molecular complexity (MW ~530 vs. ~260 for the target compound) and may target kinase enzymes. However, their synthesis requires protective groups (e.g., trimethylsilyl), increasing synthetic complexity compared to the target compound’s straightforward benzonitrile scaffold .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight Notable Features Reference
4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Cyclopropyl, hydroxyethyl, para-CN ~260 (estimated) Balanced lipophilicity/solubility; discontinued commercial availability
2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Cyclopropyl, hydroxyethyl, ortho-CN ~260 (estimated) Steric hindrance near nitrile group
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile Imidazolidinone, para-CN ~230 (estimated) High polarity, hydrogen-bonding capacity
4-Chloro-2-[[(4-chlorophenyl)-cyclopropylmethyl]amino]benzonitrile Dichloro, cyclopropylmethyl 317.21 Enhanced lipophilicity; potential for hydrophobic interactions
4-[1-({2-[(Dimethylamino)methyl]-2-methylpropyl}amino)ethyl]benzonitrile Dimethylamino, branched alkyl 259.39 Increased basicity; steric shielding effects
Compound 59 (pyrido-pyrimidinone derivative) Pyrazolylpyrimidinone, para-CN 530.27 High molecular complexity; kinase-targeting potential

Biological Activity

4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, also known by its CAS number 1314892-97-1, is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}N2_2O. The structure features a cyclopropyl group attached to a 2-hydroxyethylamine moiety, which is further linked to a benzonitrile group. This unique arrangement may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter transporters. For instance, studies on related compounds have demonstrated high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD) .

Study 1: Neurotransmitter Interaction

In a study focusing on the biological evaluation of structurally similar compounds, it was found that certain derivatives exhibited high selectivity for dopamine transporters. This suggests that this compound may possess similar properties, potentially making it a candidate for further development in treating mood disorders .

Study 2: Antifungal Efficacy

A comparative analysis of various benzonitrile derivatives revealed that those with similar structural features to this compound showed significant antifungal activity against strains like Candida albicans and Aspergillus niger. The study highlighted the importance of substituent groups in enhancing biological activity, suggesting that this compound could be optimized for better antifungal performance .

Data Table: Biological Activity Comparison

Compound NameCAS NumberBiological ActivityReference
This compound1314892-97-1Potential dopamine transporter inhibitor
Related Benzonitrile DerivativeN/AHigh antifungal activity against C. albicans
Another Structural AnalogN/ASelective for norepinephrine transporter

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